![molecular formula C8H9NO B567880 6,7-二氢-5H-环戊并[b]吡啶-3-醇 CAS No. 1211578-28-7](/img/structure/B567880.png)

6,7-二氢-5H-环戊并[b]吡啶-3-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

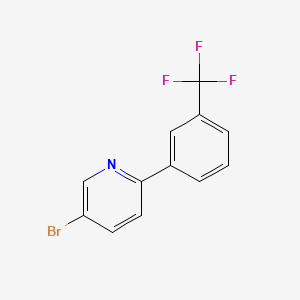

6,7-Dihydro-5H-cyclopenta[b]pyridin-3-ol is a heterocyclic compound with the molecular formula C8H9NO . It is a solid or semi-solid substance with a molecular weight of 135.17 . The compound is stored in an inert atmosphere at a temperature between 2-8°C .

Synthesis Analysis

The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol involves a cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile . The reaction is facilitated by a sodium alkoxide solution (sodium ethoxide or sodium methoxide) which acts as both the reagent and the catalyst .Molecular Structure Analysis

The InChI code for 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol is 1S/C8H9NO/c10-8-4-3-7-6(8)2-1-5-9-7/h1-2,5,8,10H,3-4H2 . This indicates the specific arrangement of atoms in the molecule and their connectivity.Chemical Reactions Analysis

The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol involves a series of reactions including Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination . The resulting product undergoes aromatization of the dihydropyridine ring, apparently with atmospheric oxygen, to form the final product .Physical And Chemical Properties Analysis

6,7-Dihydro-5H-cyclopenta[b]pyridin-3-ol is a solid or semi-solid substance . It has a molecular weight of 135.17 and is stored in an inert atmosphere at a temperature between 2-8°C .科学研究应用

医药和抗菌研究

6,7-二氢-5H-环戊并[b]吡啶及其衍生物主要因其在制药应用中的潜力而受到研究,包括作为头孢吡肟等抗生素合成的中间体。它们在杀菌和抗菌能力方面显示出前景,使其成为开发新疗法和药物的关注对象。此外,这些化合物已被用于合成植物保护剂、合成树脂、抗氧化剂和塑料,展示了它们在科学研究中的多功能性 (傅春,2007).

合成方法

已经探索了各种合成方法来优化 6,7-二氢-5H-环戊并[b]吡啶的生产。已经研究了 N-羟基邻苯二甲酰亚胺路线、丙烯醛路线和己二酸二乙酯路线等技术。丙烯醛路线尤其显示出前景,因为它具有高达 87.4% 的高产率潜力,表明未来发展前景更好 (钟卫辉,2007).

抗癌活性

一种新颖的方法导致了 6,7-二氢-5H-苯并[6,7]环庚并[1,2-b]吡啶衍生物的合成,这些衍生物已被评估为潜在的抗癌剂。初步研究显示了对包括肺癌、乳腺癌和结肠癌细胞在内的各种人类癌细胞系的很有希望的细胞毒性特征。这表明使用这些衍生物设计抗癌药物的进一步研究的潜力 (H. Behbehani 等人,2020).

绿色化学

研究还专注于 6,7-二氢-5H-环戊并[b]吡啶-5-酮类似物的环境友好合成方法。使用 Mn(OTf)2 作为催化剂和 t-BuOOH 作为氧化剂,以高产率和优异的化学选择性实现了环戊烯并吡啶类似物的直接氧化,展示了绿色化学原理在这些化合物合成中的应用 (任兰辉等人,2015).

安全和危害

未来方向

The synthesized 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol derivatives have been employed as novel inhibitors for carbon steel corrosion in a molar H2SO4 medium . They exhibit mixed type inhibitors and a superior inhibition efficiency of 97.7% in the presence of 1.0 mM CAPD-1 . This suggests potential applications in industries where corrosion is a significant concern.

作用机制

Target of Action

Cyclopenta[b]pyridine derivatives, which include 6,7-dihydro-5h-cyclopenta[b]pyridin-3-ol, are known to exhibit a wide spectrum of biological activity . They have been found to act as hypoglycemic agents, antagonists of calcium channels, fluorescent probes, and inhibitors of protein kinase FGFR1 .

Mode of Action

It’s known that these compounds are synthesized through a multicomponent condensation reaction . The resulting compounds are involved in the Stork alkylation with enamine . The obtained adducts undergo intramolecular cyclotransamination with the formation of salts containing the target bicyclic cyclopenta[b]pyridine structure .

Biochemical Pathways

It’s known that these compounds are synthesized through a profound structural transformation . This involves the formation of cyanothioacetamide, which then undergoes the Knoevenagel condensation with aldehydes .

Result of Action

It’s known that these compounds exhibit mixed type inhibitors and a superior inhibition efficiency of 977% in the presence of 10 mM CAPD-1 . The adsorption of CAPD derivatives on the CS interface follows the Langmuir isotherm model, including physisorption and chemisorption .

Action Environment

It’s known that the addition of alkylating agents to the reaction mixture leads to the production of thioesters . By aromatization of the dihydropyridine ring, apparently with atmospheric oxygen, these are converted into various end products .

属性

IUPAC Name |

6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c10-7-4-6-2-1-3-8(6)9-5-7/h4-5,10H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNIUQNBKOIXVSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)N=CC(=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60704395 |

Source

|

| Record name | 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60704395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1211578-28-7 |

Source

|

| Record name | 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60704395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5H,6H,7H-cyclopenta[b]pyridin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(Benzo[b]thiophen-2-yl)pyridin-3-ol](/img/structure/B567797.png)

![2-Amino-4-(4-chloro-2-(2-(4-fluoro-1H-pyrazol-1-yl)ethoxy)-6-methylphenyl)-N-(2,2-difluoropropyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B567811.png)